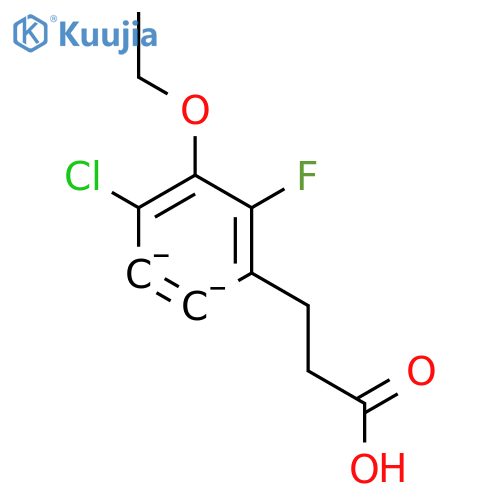

Cas no 1323966-45-5 (3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid)

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid 化学的及び物理的性質

名前と識別子

-

- 3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid

- CS-0324536

- DTXSID801227538

- AKOS015957205

- 3-(4-chloro-3-ethoxy-2-fluorophenyl)propanoicacid

- 3-(4-chloro-3-ethoxy-2-fluorophenyl)propanoic acid

- MFCD19687220

- JS-5007

- Benzenepropanoic acid, 4-chloro-3-ethoxy-2-fluoro-

- 1323966-45-5

-

- MDL: MFCD19687220

- インチ: InChI=1S/C11H12ClFO3/c1-2-16-11-8(12)5-3-7(10(11)13)4-6-9(14)15/h3,5H,2,4,6H2,1H3,(H,14,15)

- InChIKey: RGAWAGUVLATDIZ-UHFFFAOYSA-N

- ほほえんだ: CCOC1=C(C=CC(=C1F)CCC(=O)O)Cl

計算された属性

- せいみつぶんしりょう: 246.0459001Da

- どういたいしつりょう: 246.0459001Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1395206-1g |

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propanoic acid |

1323966-45-5 | 95+% | 1g |

¥1229.00 | 2024-08-09 | |

| Crysdot LLC | CD12153748-5g |

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propanoic acid |

1323966-45-5 | 95+% | 5g |

$615 | 2024-07-23 | |

| TRC | C108225-500mg |

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid |

1323966-45-5 | 500mg |

$ 385.00 | 2022-06-06 | ||

| Apollo Scientific | PC302487-1g |

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid |

1323966-45-5 | 97% | 1g |

£80.00 | 2025-02-21 | |

| 1PlusChem | 1P00HT3W-1g |

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid |

1323966-45-5 | 1g |

$148.00 | 2023-12-22 | ||

| A2B Chem LLC | AI30076-1g |

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propanoic acid |

1323966-45-5 | 1g |

$156.00 | 2024-04-20 | ||

| TRC | C108225-250mg |

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid |

1323966-45-5 | 250mg |

$ 230.00 | 2022-06-06 |

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid 関連文献

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acidに関する追加情報

Introduction to 3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic Acid (CAS No. 1323966-45-5)

3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid, identified by its CAS number 1323966-45-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a propionic acid moiety linked to a phenyl ring substituted with chloro, ethoxy, and fluoro groups. The strategic arrangement of these functional groups imparts unique chemical and biological properties, making it a valuable intermediate in the development of novel therapeutic agents.

The structural features of 3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid contribute to its versatility in synthetic chemistry. The presence of the chloro group at the para position relative to the ethoxy group enhances electrophilic aromatic substitution reactions, while the fluoro substituent can influence metabolic stability and binding affinity in biological targets. These characteristics make it a promising building block for designing molecules with enhanced pharmacological profiles.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Among these, compounds with propionic acid derivatives have shown promise in modulating enzyme activity and receptor interactions. Specifically, 3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid has been explored as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. The fluorine atom, in particular, has been shown to improve binding affinity and reduce metabolic degradation, making it an attractive feature for drug design.

One of the most compelling aspects of this compound is its potential application in the development of next-generation antiviral agents. The unique substitution pattern on the phenyl ring allows for selective interaction with viral proteases and polymerases, which are critical for viral replication. Recent studies have demonstrated that derivatives of 3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid exhibit inhibitory activity against several viral enzymes, suggesting their utility in combating emerging infectious diseases.

The synthetic route to 3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid involves multi-step organic transformations that highlight the compound's synthetic accessibility. Key steps include aromatic substitution reactions followed by esterification and hydrolysis processes. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in introducing the fluorine substituent, providing a robust methodology for producing this compound on a scalable basis.

In addition to its pharmaceutical applications, 3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid has found utility in materials science and agrochemical research. Its ability to serve as a precursor for more complex molecules makes it a valuable reagent in industrial processes. For instance, derivatives of this compound have been investigated as potential herbicides and fungicides due to their interaction with biological targets that regulate plant growth and disease resistance.

The chemical properties of 3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid, such as solubility and stability under various conditions, have been thoroughly characterized. These properties are crucial for formulating the compound into viable drug candidates or industrial products. Advanced spectroscopic techniques like NMR spectroscopy and mass spectrometry have been employed to elucidate its molecular structure and confirm its purity.

The biological activity of this compound has been extensively studied in vitro and in vivo. Preclinical trials have demonstrated that derivatives derived from 3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid exhibit potent effects on target enzymes and receptors without significant off-target toxicity. This profile is highly desirable for developing safe and effective therapeutic agents.

The future prospects for 3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid are vast, with ongoing research exploring new synthetic methodologies and expanding its applications into uncharted areas of medicinal chemistry. Collaborative efforts between academia and industry are likely to drive innovation, leading to novel drug candidates that address unmet medical needs.

1323966-45-5 (3-(4-Chloro-3-ethoxy-2-fluorophenyl)propionic acid) 関連製品

- 106-08-1(Dodecanoic acid,26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester)

- 1357353-08-2(6-BROMO-1-HEXANOL)

- 1207001-57-7(4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide)

- 1895695-04-1({1-4-(2-methylpropyl)phenylcyclobutyl}methanamine)

- 38956-79-5(3-Hydrazinyl-6-methylpyridazine)

- 1219981-15-3(4-2-(4-Chlorophenoxy)ethylpiperidinehydrochloride)

- 139284-98-3(Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate)

- 1261832-17-0(2-Methoxy-3-(3-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine)

- 2877654-58-3(4-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-2-(piperidin-1-yl)pyrimidine)

- 1245569-19-0(3-Fluoro-4-piperidinoaniline hydrochloride)